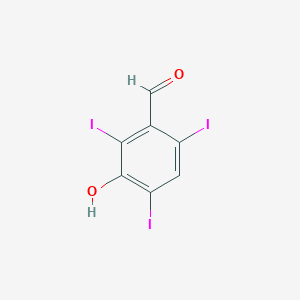
3-Hydroxy-2,4,6-triiodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,4,6-triiodobenzaldehyde is an organic compound with the molecular formula C7H3I3O2 It is a derivative of benzaldehyde, where three iodine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4,6-triiodobenzaldehyde typically involves the iodination of 3-hydroxybenzaldehyde. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Hydroxy-2,4,6-triiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3-Hydroxy-2,4,6-triiodobenzoic acid.
Reduction: 3-Hydroxy-2,4,6-triiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-2,4,6-triiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism by which 3-Hydroxy-2,4,6-triiodobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of iodine atoms can also influence the compound’s reactivity and interactions with other molecules, potentially affecting various molecular pathways.
相似化合物的比较
Similar Compounds
3-Hydroxy-4-iodobenzaldehyde: Similar structure but with only one iodine atom.
2,4,6-Triiodobenzaldehyde: Lacks the hydroxyl group at the 3 position.
Uniqueness
3-Hydroxy-2,4,6-triiodobenzaldehyde is unique due to the combination of three iodine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
属性
CAS 编号 |
224641-82-1 |
|---|---|
分子式 |
C7H3I3O2 |
分子量 |
499.81 g/mol |
IUPAC 名称 |
3-hydroxy-2,4,6-triiodobenzaldehyde |
InChI |
InChI=1S/C7H3I3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H |
InChI 键 |
PYEXBDXARWXOHC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)O)I)C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
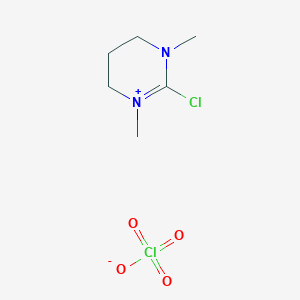
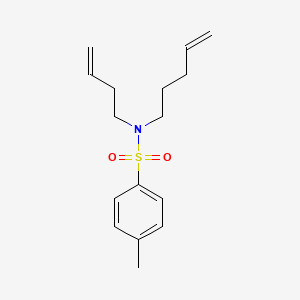

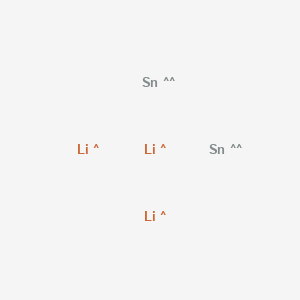
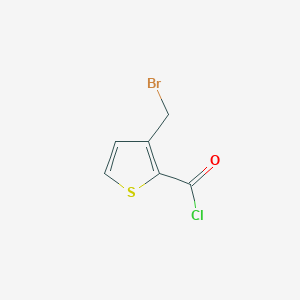
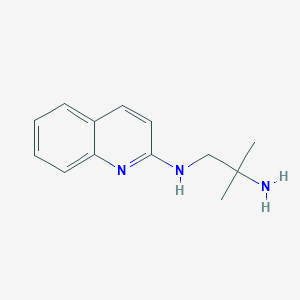
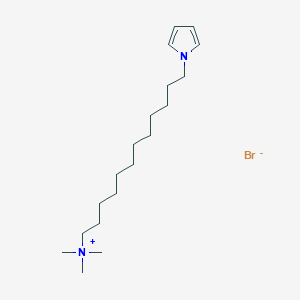
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
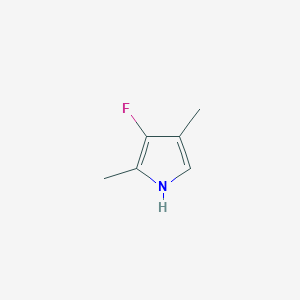
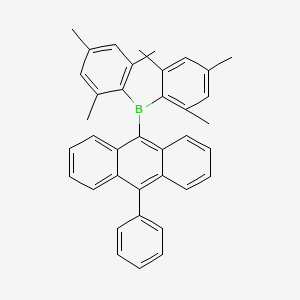

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
